![molecular formula C21H19N3O5 B2518835 2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 941930-27-4](/img/structure/B2518835.png)

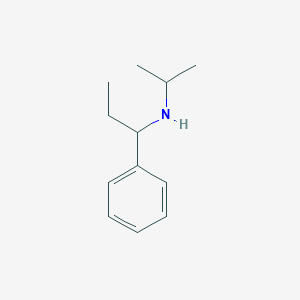

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide" is a structurally complex molecule that may have potential biological activities, similar to other acetamide derivatives discussed in the provided papers. Although none of the papers directly discuss this exact compound, they provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related acetamide derivatives, which can be used to infer the characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides involved several steps, achieving high yields and demonstrating good bioactivity against bacteria and algae . Similarly, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a step-by-step process, starting from benzoic acid and proceeding through intermediates such as ethyl benzoate and benzohydrazide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and analyze the molecular structure of acetamide derivatives. For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was elucidated using X-ray single crystal diffraction and DFT calculations, revealing its crystallization in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with the calculated values, suggesting that similar methods could be employed to analyze the molecular structure of "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . These reactions can be complex, involving equilibria between different structures and hydrolysis to form other products. The chemical reactivity of the compound could be explored through similar experimental setups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and molecular electrostatic potential (MEP) surface maps, can be calculated using DFT approaches . These properties are crucial for understanding the chemical reactivity and potential biological activities of the compounds. Antioxidant properties, for instance, were determined using DPPH free radical scavenging tests for the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . Such analyses could be applied to "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide" to predict its behavior and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Several studies focus on the synthesis of complex acetamide derivatives and evaluating their potential biological activities:

Antibacterial Agents : Derivatives of acetamides have been synthesized and tested for their antibacterial activity. For example, derivatives involving oxadiazole and imidazole moieties have shown significant antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Bioactivity Against Bacteria and Algae : Novel acetamide derivatives have been synthesized and their inhibition effects on selected bacteria and algae evaluated, showing good bioactivity (Yu, Li, Zhang, & Xu, 2020).

Endothelin Receptor Antagonists : Research into non-benzodioxole-containing endothelin-A receptor antagonists has led to the development of potent compounds with significant selectivity and affinity for receptor subtypes (Tasker et al., 1997).

Anti-inflammatory Evaluation : Studies have synthesized and evaluated N-Substituted 2-Oxopyrazines for their anti-inflammatory capacity in vivo, identifying compounds with substantial inhibitory effects on edema and other inflammatory markers (Hernández-Vázquez et al., 2018).

Antioxidant and Antimicrobial Activities

The research also extends to the exploration of antioxidant and antimicrobial potentials of acetamide derivatives:

Antioxidant Activity : Coumarin derivatives have been synthesized and assessed for their antioxidant activities, comparing favorably with known antioxidants like ascorbic acid (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

ACAT-1 Inhibitors : Compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2, showcasing their potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Eigenschaften

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-2-27-17-6-4-3-5-16(17)22-20(25)12-24-21(26)10-8-15(23-24)14-7-9-18-19(11-14)29-13-28-18/h3-11H,2,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWAGTDAMCEOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)

![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)

![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)